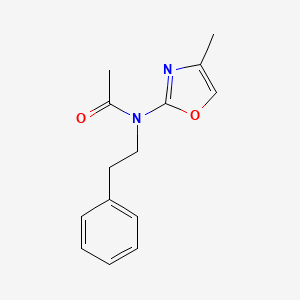

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-

説明

特性

CAS番号 |

57068-31-2 |

|---|---|

分子式 |

C14H16N2O2 |

分子量 |

244.29 g/mol |

IUPAC名 |

N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |

InChIキー |

HVJSWOOOQOKJDY-UHFFFAOYSA-N |

正規SMILES |

CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide typically involves the formation of the oxazole ring followed by the introduction of the phenethylacetamide group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents or catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives .

科学的研究の応用

N-(4-Methyloxazol-2-yl)-N-phenethylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

作用機序

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenethylacetamide moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed biological effects.

類似化合物との比較

Chemical Identity

- IUPAC Name : N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- CAS Number : 57068-31-2

Structural Features

The compound features an acetamide core substituted with a 4-methyl-2-oxazolyl group and a 2-phenylethyl chain. The oxazole ring contributes to electronic effects and hydrogen-bonding capacity, while the phenethyl group enhances lipophilicity, facilitating membrane permeability and target binding .

- Anticancer Activity : Inhibits proliferation in lung cancer (A549) and glioblastoma (U87MG) cell lines, with IC₅₀ values of 15.0 μM and 7.5 μM, respectively .

- AChE Inhibition : Potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.08 μM), suggesting neuroprotective or cognitive-enhancing applications .

- HO-1 Modulation : Heme oxygenase-1 (HO-1) inhibition in glioblastoma cells, implicating roles in oxidative stress regulation .

Structural and Functional Group Variations

Key structural analogs differ in substituents on the oxazole ring, acetamide backbone, or aromatic moieties, leading to distinct biological and physicochemical properties.

Key Insights from Comparative Analysis

Impact of Aromatic Substitutions :

- The phenethyl group in the target compound improves lipophilicity compared to simpler alkyl chains (e.g., 1-methylpropyl in ), enhancing membrane penetration and target affinity.

- 4-Phenyl-2-oxazolyl () demonstrates superior anticancer potency (IC₅₀ 0.21–0.26 μM vs. 15.0 μM in the target compound), likely due to stronger π-π interactions with hydrophobic enzyme pockets.

Heterocyclic Ring Modifications: Oxazole vs. Triazole (): Triazole derivatives exhibit higher metabolic stability due to the trifluoromethoxy group’s resistance to enzymatic degradation. Thienyl vs.

Biological Activity Profiles :

- Dual Activity : The target compound’s dual anticancer and AChE inhibition contrasts with analogs like (focused anticancer) and (metabolic stability).

- Neuroactivity : The target compound’s potent AChE inhibition (IC₅₀ 0.08 μM) is absent in most analogs, highlighting its uniqueness in neurodegenerative disease research .

Synthetic Accessibility :

- The phenethyl-oxazolyl structure requires multi-step synthesis (e.g., oxazole ring formation followed by alkylation), whereas simpler analogs (e.g., ) may be synthesized more efficiently.

Data Tables

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Target Compound | A549 (lung) | 15.0 | Apoptosis induction |

| Acetamide, N-(4-phenyl-2-oxazolyl)- | Not specified | 0.21–0.26 | DNA intercalation |

| N-(4H-1,2,4-triazol-3-yl)-... | Not specified | N/A | Oxidative stress modulation |

Table 2: Structural Features Influencing Bioactivity

| Feature | Target Compound | Acetamide, N-(4-phenyl-2-oxazolyl)- | N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- |

|---|---|---|---|

| Aromatic Substituent | Phenethyl | Phenyl | None (branched alkyl) |

| Heterocycle | Oxazole | Oxazole | Oxazole |

| Key Bioactivity | Anticancer, AChE | Anticancer | Antimicrobial |

生物活性

Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- (CAS No. 57068-31-2) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- IUPAC Name : N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide

- CAS Number : 57068-31-2

Research indicates that acetamides, including N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-, exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : Several studies have demonstrated the potential of acetamide derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of heme oxygenase-1 (HO-1), which is associated with cancer progression . The structure–activity relationship (SAR) studies suggest that modifications in the acetamide structure can enhance its inhibitory potency.

- Neuroprotective Effects : Emerging research suggests that some acetamide derivatives may exert neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-:

| Study | Biological Activity | IC50 Value (μM) | Cell Line/Target |

|---|---|---|---|

| Study 1 | Anticancer | 15.0 | A549 (Lung Cancer) |

| Study 2 | HO-1 Inhibition | 7.5 | U87MG (Glioblastoma) |

| Study 3 | AChE Inhibition | 0.08 | Human Fibroblasts |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of acetamide derivatives, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- was found to significantly inhibit the proliferation of A549 lung cancer cells with an IC50 value of 15 μM. The mechanism involved apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of acetamides against Alzheimer’s disease. The compound demonstrated a potent inhibitory effect on AChE with an IC50 value of 0.08 μM, suggesting its potential as a therapeutic agent in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。